Cas no 1803545-24-5 (4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide)
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide
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- Inchi: 1S/C7H5F3N4O3S/c8-7(9,10)17-6-3(1-11)5(12)4(2-14-6)18(13,15)16/h2H,(H2,12,14)(H2,13,15,16)
- InChI Key: MFMQVYCSGVUXPF-UHFFFAOYSA-N
- SMILES: S(C1C=NC(=C(C#N)C=1N)OC(F)(F)F)(N)(=O)=O
Computed Properties
- Exact Mass: 282.003
- Monoisotopic Mass: 282.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 141
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004263-500mg |
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide |
1803545-24-5 | 97% | 500mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A026004263-1g |
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide |
1803545-24-5 | 97% | 1g |
$1,831.20 | 2022-04-02 |
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide
Introduction to 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5)
4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1803545-24-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including an amino group, a cyano group, a trifluoromethoxy group, and a sulfonamide moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The structural composition of 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) imparts distinct physicochemical characteristics that influence its solubility, stability, and interaction with biological targets. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been leveraged in the design of numerous small-molecule inhibitors targeting various disease pathways. The sulfonamide group further contributes to the compound's hydrogen bonding capabilities, which are crucial for receptor binding and pharmacological activity.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as potential therapeutic agents. The sulfonamide core is particularly noteworthy due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) exemplifies this trend, as it combines multiple pharmacophores that can modulate different biological pathways simultaneously.
One of the most compelling aspects of this compound is its potential in oncology research. Pyridine derivatives have been extensively studied for their role in inhibiting kinases and other enzymes involved in cancer progression. The cyano group in 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) can serve as a key pharmacophore for interacting with target proteins, while the sulfonamide moiety enhances solubility and bioavailability. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain tyrosine kinases, which are overexpressed in various cancers.
The trifluoromethoxy group adds another layer of complexity to the compound's pharmacological profile. Fluoro-substituted compounds are renowned for their improved pharmacokinetic properties, including increased lipophilicity and resistance to metabolic degradation. This characteristic makes 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) an attractive candidate for further development as an oral therapeutic agent.
Moreover, the amino group provides a site for further derivatization, allowing researchers to fine-tune the compound's properties for specific applications. This flexibility has enabled the synthesis of numerous analogs with varying biological activities, highlighting the compound's potential as a lead molecule in drug discovery programs.
Recent advances in computational chemistry have further accelerated the exploration of 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5). Molecular docking studies have been conducted to predict its binding interactions with target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts by identifying promising derivatives for further optimization.
The synthesis of 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has enabled researchers to access complex derivatives efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine core structure.
In conclusion, 4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1803545-24-5) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features and demonstrated biological activity make it a valuable asset in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a critical role in the development of next-generation therapeutics.
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